molecular formula C26H29N3O6S B13209297 1-[(Benzyloxy)carbonyl]-5-[(tert-butoxy)carbonyl]-5-[(1H-imidazol-1-yl)methyl]-2-(thiophen-2-yl)pyrrolidine-3-carboxylic acid

1-[(Benzyloxy)carbonyl]-5-[(tert-butoxy)carbonyl]-5-[(1H-imidazol-1-yl)methyl]-2-(thiophen-2-yl)pyrrolidine-3-carboxylic acid

Cat. No.: B13209297
M. Wt: 511.6 g/mol
InChI Key: RATHPSBOJRIUPZ-UHFFFAOYSA-N
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Description

1-[(Benzyloxy)carbonyl]-5-[(tert-butoxy)carbonyl]-5-[(1H-imidazol-1-yl)methyl]-2-(thiophen-2-yl)pyrrolidine-3-carboxylic acid is a complex organic compound that features multiple functional groups, including benzyloxycarbonyl, tert-butoxycarbonyl, imidazolylmethyl, and thiophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(Benzyloxy)carbonyl]-5-[(tert-butoxy)carbonyl]-5-[(1H-imidazol-1-yl)methyl]-2-(thiophen-2-yl)pyrrolidine-3-carboxylic acid typically involves multi-step organic reactions. The process may start with the preparation of the pyrrolidine core, followed by the introduction of the benzyloxycarbonyl and tert-butoxycarbonyl protecting groups. The imidazolylmethyl and thiophenyl groups are then introduced through subsequent reactions. Each step requires specific reagents, catalysts, and conditions to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to minimize costs and maximize efficiency. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques. The choice of solvents, reagents, and catalysts would be carefully considered to ensure environmental and economic sustainability.

Chemical Reactions Analysis

Types of Reactions

1-[(Benzyloxy)carbonyl]-5-[(tert-butoxy)carbonyl]-5-[(1H-imidazol-1-yl)methyl]-2-(thiophen-2-yl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The thiophenyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The benzyloxycarbonyl and tert-butoxycarbonyl groups can be reduced to their corresponding alcohols.

    Substitution: The imidazolylmethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophenyl group may yield thiophene sulfoxide or thiophene sulfone, while reduction of the protecting groups may yield the corresponding alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential ligand for studying protein-ligand interactions.

    Medicine: As a precursor for the development of pharmaceutical compounds.

    Industry: As an intermediate in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(Benzyloxy)carbonyl]-5-[(tert-butoxy)carbonyl]-5-[(1H-imidazol-1-yl)methyl]-2-(thiophen-2-yl)pyrrolidine-3-carboxylic acid would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would be identified through experimental studies and computational modeling.

Comparison with Similar Compounds

Similar Compounds

    1-[(Benzyloxy)carbonyl]-5-[(tert-butoxy)carbonyl]-2-(thiophen-2-yl)pyrrolidine-3-carboxylic acid: Lacks the imidazolylmethyl group.

    1-[(Benzyloxy)carbonyl]-5-[(tert-butoxy)carbonyl]-5-[(1H-imidazol-1-yl)methyl]pyrrolidine-3-carboxylic acid: Lacks the thiophenyl group.

    1-[(Benzyloxy)carbonyl]-5-[(1H-imidazol-1-yl)methyl]-2-(thiophen-2-yl)pyrrolidine-3-carboxylic acid: Lacks the tert-butoxycarbonyl group.

Uniqueness

The unique combination of functional groups in 1-[(Benzyloxy)carbonyl]-5-[(tert-butoxy)carbonyl]-5-[(1H-imidazol-1-yl)methyl]-2-(thiophen-2-yl)pyrrolidine-3-carboxylic acid provides it with distinct chemical properties and reactivity. This makes it a valuable compound for various applications, particularly in the synthesis of complex molecules and the development of new materials.

Biological Activity

1-[(Benzyloxy)carbonyl]-5-[(tert-butoxy)carbonyl]-5-[(1H-imidazol-1-yl)methyl]-2-(thiophen-2-yl)pyrrolidine-3-carboxylic acid is a complex organic compound with potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C26H29N3O6S
  • Molecular Weight : 511.59 g/mol
  • CAS Number : 1955506-65-6

Antiviral Activity

Recent studies have highlighted the compound's potential as an antiviral agent. Research indicates that derivatives of imidazole, a component of this compound, exhibit significant antiviral properties. For instance, imidazole derivatives have shown effectiveness against various viruses, including HIV and hepatitis C virus (HCV). A notable study reported that certain imidazole-based compounds demonstrated EC50 values as low as 3.98 μM against HIV, indicating strong antiviral activity with a high therapeutic index .

Antibacterial Activity

The compound's structure suggests potential antibacterial properties. Imidazole and thiophene moieties are known for their antibacterial effects. A review of related compounds indicates that imidazole derivatives can inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). In vitro studies have shown promising results with IC50 values in the low micromolar range .

The biological activity of this compound may be attributed to its ability to interact with specific biological targets:

  • Toll-like Receptors (TLRs) : The compound may act as an agonist for TLRs, which play a crucial role in the immune response. Activation of TLRs can lead to the production of pro-inflammatory cytokines, enhancing the body's defense against viral infections .
  • Inhibition of Viral Replication : Compounds similar to this one have been shown to inhibit key viral enzymes, such as RNA-dependent RNA polymerase in HCV, thus preventing viral replication .

Case Studies and Research Findings

StudyFindings
Ouyang et al. (2020)Reported antiviral activity against tobacco mosaic virus (TMV) with EC50 values demonstrating effectiveness in inhibiting viral replication .
Fonseca et al. (2021)Developed benzimidazole compounds with significant in vitro antiviral efficacy against several RNA and DNA viruses, suggesting structural similarities may confer similar activities .
MDPI Review (2020)Highlighted the synthesis and evaluation of imidazole derivatives showing promising antibacterial activity against MRSA and other pathogens .

Properties

Molecular Formula

C26H29N3O6S

Molecular Weight

511.6 g/mol

IUPAC Name

5-(imidazol-1-ylmethyl)-5-[(2-methylpropan-2-yl)oxycarbonyl]-1-phenylmethoxycarbonyl-2-thiophen-2-ylpyrrolidine-3-carboxylic acid

InChI

InChI=1S/C26H29N3O6S/c1-25(2,3)35-23(32)26(16-28-12-11-27-17-28)14-19(22(30)31)21(20-10-7-13-36-20)29(26)24(33)34-15-18-8-5-4-6-9-18/h4-13,17,19,21H,14-16H2,1-3H3,(H,30,31)

InChI Key

RATHPSBOJRIUPZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1(CC(C(N1C(=O)OCC2=CC=CC=C2)C3=CC=CS3)C(=O)O)CN4C=CN=C4

Origin of Product

United States

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